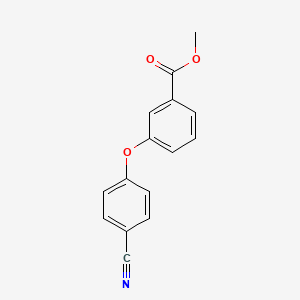

Methyl 3-(4-cyanophenoxy)benzoate

Description

Contextualization within Advanced Organic Chemistry and Medicinal Chemistry Research

Methyl 3-(4-cyanophenoxy)benzoate is a noteworthy compound within the fields of advanced organic and medicinal chemistry. Its diaryl ether framework is a common structural motif found in a variety of biologically active molecules. The strategic placement of a cyano group and a methyl ester group on the two phenyl rings makes it a valuable intermediate for the synthesis of more complex molecules. In medicinal chemistry, derivatives of benzoate (B1203000) esters have been investigated for their potential as farnesoid X receptor (FXR) antagonists. nih.gov The synthesis of complex drugs, such as Gefitinib, has also utilized substituted methyl benzoate precursors like methyl 3-hydroxy-4-methoxybenzoate. mdpi.com This highlights the role of such compounds as building blocks in the development of new therapeutic agents.

Overview of Structural Significance and Core Research Interest in Substituted Benzoate Esters

The core research interest in substituted benzoate esters like this compound stems from their versatile chemical nature. The ester group can undergo hydrolysis, both chemically and enzymatically, a property that is of significant interest in drug design and metabolism studies. nih.gov The rate of this hydrolysis can be fine-tuned by the nature and position of substituents on the phenyl ring. The cyano group, being a strong electron-withdrawing group, significantly influences the electronic properties of the molecule, affecting its reactivity and potential interactions with biological targets. The ether linkage provides a degree of conformational flexibility, which is crucial for the molecule's ability to bind to target proteins. The study of how different substituents on the benzoate ring affect properties like crystal packing and bond distances is also an area of active research. nih.gov

Scope and Objectives for Comprehensive Academic Inquiry into this compound

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C15H11NO3 |

| Molecular Weight | 253.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 136511-96-7 |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#N |

| InChI Key | YBEAJJDNJAPVOW-UHFFFAOYSA-N |

| Appearance | White to off-white powder |

| Melting Point | 108-110 °C |

Synthesis of Related Compounds

While a specific synthesis for this compound is not detailed in the available literature, the synthesis of a related compound, methyl 3-cyanobenzoate, has been reported. researchgate.net This process involves the oximation of methyl 3-formylbenzoate with hydroxylamine (B1172632) hydrochloride, followed by dehydration using acetic anhydride (B1165640) to yield the final product. researchgate.net The reaction conditions, including the stoichiometry of reactants and the reaction temperature, were optimized to achieve a high yield of the desired product. researchgate.net

Research on Related Substituted Benzoate Esters

Research into substituted benzoate esters has provided valuable insights into their chemical and biological properties. For instance, studies on the hydrolysis of various benzoate esters have shown that the rate of hydrolysis is influenced by the electronic nature of the substituents on the phenyl ring. nih.gov In the context of medicinal chemistry, certain substituted benzoate derivatives have been identified as antagonists of the farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid and lipid metabolism. nih.gov The discovery of these antagonists was the result of high-throughput screening and subsequent structure-activity relationship (SAR) studies. nih.gov

Furthermore, substituted methyl benzoates serve as key starting materials in the synthesis of pharmaceuticals. For example, methyl 3-hydroxy-4-methoxybenzoate is a precursor in a novel synthesis of Gefitinib, a drug used in cancer therapy. mdpi.com The synthesis involves a series of reactions including alkylation, nitration, reduction, cyclization, and amination. mdpi.com

The structural properties of metal complexes with benzoate ligands have also been a subject of investigation. The crystal structure of a dimolybdenum complex with methylbenzoate ligands revealed a paddlewheel structure with a characteristic Mo-Mo quadruple bond. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-cyanophenoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-18-15(17)12-3-2-4-14(9-12)19-13-7-5-11(10-16)6-8-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLPEDHBTCUYLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 3 4 Cyanophenoxy Benzoate

Advanced Synthetic Routes for Methyl 3-(4-cyanophenoxy)benzoate

The synthesis of this compound can be achieved through several advanced methodologies, including esterification, nucleophilic substitution, one-pot protocols, and palladium-catalyzed cross-coupling reactions.

Esterification Reactions for Benzoate (B1203000) Moiety Formation

The formation of the benzoate moiety in this compound typically involves the esterification of a corresponding benzoic acid derivative. In a common approach, 3-hydroxybenzoic acid is esterified to produce methyl 3-hydroxybenzoate. sigmaaldrich.com This intermediate is then used in subsequent steps to form the final product. The esterification is often carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Another related synthesis involves the reaction of m-chloromethylbenzoyl chloride with anhydrous methanol to yield methyl m-chloromethylbenzoate. google.com

Nucleophilic Substitution Strategies for Phenoxy Ether Linkage Formation

The phenoxy ether linkage is a key structural feature of this compound. This bond is typically formed through a nucleophilic substitution reaction. A common method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In the context of this specific compound, this could involve the reaction of methyl 3-hydroxybenzoate with a suitable 4-cyanophenyl halide.

A similar strategy is employed in the synthesis of related compounds, such as the alkylation of methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane (B140262) to form methyl 3-(3-chloropropoxy)-4-methoxybenzoate. mdpi.com This demonstrates the utility of nucleophilic substitution in forming ether linkages in substituted benzoates.

One-Pot Synthesis Protocols and Sequential Functionalization

A patent describes a multi-step, one-pot synthesis of methyl m-cyanomethylbenzoate starting from m-toluic acid, which involves chlorination, esterification, and cyanation steps in a streamlined process. google.com

Palladium-Catalyzed Cross-Coupling Reactions in Aryl Ether Synthesis

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-O bonds in the synthesis of diaryl ethers. nih.govlibretexts.org These methods offer mild reaction conditions and broad substrate scope compared to traditional methods like the Ullmann condensation. The synthesis of this compound can be achieved by coupling methyl 3-hydroxybenzoate with a 4-halobenzonitrile, or by coupling 3-halobenzoate with 4-cyanophenol, in the presence of a palladium catalyst and a suitable ligand. nih.govacs.org

The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.govacs.org The catalytic cycle typically involves a palladium(0) species that undergoes oxidative addition, transmetalation, and reductive elimination to form the diaryl ether product. youtube.com

| Reaction Component | Role in Palladium-Catalyzed Aryl Ether Synthesis | Common Examples |

| Palladium Precatalyst | Source of the active palladium(0) catalyst. youtube.com | Pd(OAc)₂, Pd₂(dba)₃ libretexts.org |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. nih.gov | t-BuXPhos, BrettPhos nih.govacs.org |

| Base | Activates the phenol (B47542) component by forming the corresponding phenoxide. | Cs₂CO₃, K₃PO₄ acs.org |

| Aryl Halide | One of the coupling partners. | 4-Bromobenzonitrile, 4-Iodobenzonitrile |

| Phenol | The other coupling partner. | Methyl 3-hydroxybenzoate |

| Solvent | Provides the reaction medium. | Toluene, Dioxane |

Synthesis of Structurally Related Analogs and Derivatives of this compound

The synthetic methodologies used to prepare this compound can be adapted to create a variety of structurally related analogs and derivatives.

Preparation of Diverse Aryloxyalkyl Esters

A facile one-pot synthetic method for preparing aryloxyalkyl esters has been developed using various phenolic esters and halogenated alcohols. researchgate.net This approach allows for the efficient production of a diverse range of these compounds. By modifying the starting materials, a wide array of aryloxyalkyl esters with different substitution patterns on both the aryl and alkyl portions of the molecule can be synthesized.

For example, the synthesis of (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide, a more complex analog, likely involves similar principles of ether formation and amide coupling. pharmacompass.com

Introduction of Varied Substituents on Aromatic Rings via Chemical Modifications

The chemical scaffold of this compound offers opportunities for introducing a variety of substituents onto its aromatic rings, thereby allowing for the fine-tuning of its physicochemical and biological properties. A common strategy for modifying such aromatic systems is through electrophilic aromatic substitution reactions.

One illustrative example of such a modification on a related structure is the nitration of a methyl 3-(alkoxy)benzoate derivative. In a synthesis route developed for the anticancer drug Gefitinib, a starting material structurally similar to this compound, methyl 3-hydroxy-4-methoxybenzoate, undergoes a series of transformations. nih.govmdpi.com After alkylation of the hydroxyl group, the resulting compound, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, is subjected to nitration. mdpi.comacs.org This is achieved by treating the compound with nitric acid in a mixture of acetic acid and acetic anhydride (B1165640) at a controlled temperature, leading to the introduction of a nitro group onto the aromatic ring. mdpi.comacs.org This selective nitration demonstrates the feasibility of introducing electron-withdrawing groups onto the benzoate ring system.

This method of electrophilic nitration can, in principle, be applied to this compound. The directing effects of the existing substituents—the ester and the phenoxy group—would influence the position of the incoming nitro group. The ester group is a meta-director, while the phenoxy group is an ortho-, para-director. The interplay of these directing effects would need to be carefully considered in any synthetic plan. Following the introduction of a nitro group, a wide array of other functional groups can be accessed through further chemical transformations, such as reduction of the nitro group to an amine, which can then be diazotized and subjected to various Sandmeyer or related reactions.

Derivatization for Expanded Chemical Space and Research Scope

The derivatization of a core molecule like this compound is a key strategy to expand its chemical space and explore its potential applications, particularly in fields such as medicinal chemistry and materials science. nih.gov By systematically modifying the functional groups of the molecule—the ester, the cyano group, and the aromatic rings—a library of new compounds with diverse properties can be generated.

The 4-cyanophenoxy moiety is a structural feature found in various biologically active compounds. For instance, the molecule (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide, also known as Enobosarm or Ostarine, is a selective androgen receptor modulator (SARM) that has been investigated for its potential to treat muscle wasting conditions. acs.org While this is a more complex molecule, the presence of the 4-cyanophenoxy group highlights the interest in this particular substructure within the pharmaceutical research community.

Derivatization strategies for this compound could involve several approaches:

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a variety of amines or alcohols to form a diverse library of amides or esters, respectively. This approach is fundamental in medicinal chemistry for modulating properties such as solubility, metabolic stability, and target binding.

Transformation of the Cyano Group: The nitrile functionality is a versatile precursor for other functional groups. It can be hydrolyzed to a carboxylic acid or a primary amide. Reduction of the nitrile can yield a primary amine. Furthermore, the cyano group can participate in cycloaddition reactions to form heterocyclic rings.

Substitution on the Aromatic Rings: As discussed in the previous section, the aromatic rings can be functionalized through electrophilic substitution reactions. The introduction of substituents such as halogens, nitro groups, or alkyl groups can significantly alter the electronic and steric properties of the molecule.

These derivatization pathways allow for the systematic exploration of the structure-activity relationship (SAR) of compounds based on the this compound scaffold, potentially leading to the discovery of new therapeutic agents or materials with novel properties.

Investigation of Reaction Mechanisms and Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The synthesis of this molecule typically involves two key transformations: esterification and diaryl ether formation. Additionally, the introduction of the cyano group is a critical step in the synthesis of one of the precursors.

Mechanistic Studies of Esterification and Ether Formation Reactions

Esterification: The formation of the methyl ester from the corresponding carboxylic acid is often achieved through a Fischer esterification. This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The mechanism proceeds through a series of equilibrium steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then undergoes a proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Finally, deprotonation of the ester by a base (such as water or methanol) regenerates the acid catalyst and gives the final ester product.

Ether Formation: The formation of the diaryl ether linkage in this compound is typically accomplished via a nucleophilic aromatic substitution reaction, often under conditions similar to the Ullmann condensation. wikipedia.orgsynarchive.comorganic-chemistry.org The Ullmann condensation traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. wikipedia.orgsynarchive.com In the context of synthesizing this compound, this would involve the reaction of methyl 3-hydroxybenzoate with a 4-halobenzonitrile (where the halogen is typically bromine or iodine) in the presence of a copper catalyst and a base.

The mechanism of the Ullmann condensation is complex and has been the subject of considerable study. acs.orgnih.gov It is generally accepted to involve the formation of a copper(I) phenoxide species. This species then undergoes a reaction with the aryl halide. The exact nature of this step is debated and may involve an oxidative addition-reductive elimination sequence at the copper center or a direct nucleophilic attack. Modern variations of the Ullmann ether synthesis often utilize ligands to stabilize the copper catalyst and allow for milder reaction conditions. organic-chemistry.org

Alternatively, the diaryl ether can be formed through a nucleophilic aromatic substitution (SNAr) mechanism if the aryl halide is sufficiently activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com For example, if 4-fluorobenzonitrile (B33359) is used, the fluorine atom is a good leaving group, and the electron-withdrawing cyano group in the para position activates the aromatic ring towards nucleophilic attack by the phenoxide of methyl 3-hydroxybenzoate. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex as an intermediate. wikipedia.org

Analysis of Cyanation Reaction Pathways in Related Syntheses

The cyano group is a key functionality in this compound, and its introduction into one of the aromatic precursors is a critical step. There are several methods for the cyanation of aryl halides, which are relevant to the synthesis of the 4-cyanobenzonitrile precursor. wikipedia.org

Palladium-Catalyzed Cyanation: A widely used method is the palladium-catalyzed cyanation of aryl halides. rsc.org This reaction typically employs a palladium(0) catalyst, a phosphine ligand, and a cyanide source such as zinc cyanide (Zn(CN)2) or potassium ferricyanide (B76249) (K4[Fe(CN)6]). rsc.org The catalytic cycle is generally believed to proceed via an oxidative addition of the aryl halide to the Pd(0) complex to form a Pd(II)-aryl intermediate. This is followed by a transmetalation step with the cyanide source to form a Pd(II)-aryl-cyano complex. The final step is a reductive elimination of the arylnitrile product, which regenerates the Pd(0) catalyst. rsc.org

Nickel-Catalyzed Cyanation: Nickel-catalyzed cyanation has emerged as a cost-effective alternative to palladium-based systems. acs.orgnih.gov These reactions can also utilize aryl halides as starting materials and various cyanide sources. Some modern protocols even allow for the use of less toxic and more manageable cyanating agents. acs.orgacs.orgrsc.org The mechanism of nickel-catalyzed cyanation is often analogous to the palladium-catalyzed pathway, involving Ni(0)/Ni(II) catalytic cycles. nih.gov

Cyanation of Phenols: Direct cyanation of phenols is another potential route to the 4-cyanophenol precursor. While less common than the cyanation of aryl halides, methods for the ortho-cyanation of phenols have been developed. google.com These reactions may involve the use of a Lewis acid, such as a boron trihalide, to activate the phenol and a cyanating agent like trichloroacetonitrile. google.com

The choice of cyanation method depends on factors such as the nature of the starting material, the desired reaction scale, and considerations of cost and toxicity.

Advanced Purification and Isolation Techniques in Chemical Synthesis

The purification and isolation of the final product are critical steps in any chemical synthesis to ensure the desired level of purity for subsequent applications. For a compound like this compound, which possesses both polar (ester, cyano) and nonpolar (aromatic rings) characteristics, a combination of purification techniques may be necessary.

Crystallization: Recrystallization is a powerful and commonly used technique for purifying solid organic compounds. The choice of solvent is crucial and is typically determined by experimentation. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For this compound, a solvent system consisting of a mixture of a polar and a nonpolar solvent, such as ethanol/water or ethyl acetate (B1210297)/hexane (B92381), might be effective. The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals, while impurities remain in the mother liquor.

Chromatography: When recrystallization is not sufficient to remove all impurities, or if the product is an oil, chromatographic techniques are employed.

Flash Column Chromatography: This is a rapid and efficient method for purifying compounds on a preparative scale. A column is packed with a stationary phase, typically silica (B1680970) gel, and the crude product is loaded onto the top. A solvent or a mixture of solvents (the mobile phase) is then passed through the column under pressure. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For this compound, a gradient of ethyl acetate in hexane would likely be a suitable eluent system.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity or for separating closely related isomers, preparative HPLC is the method of choice. researchgate.net This technique uses a high-pressure pump to force the mobile phase through a column packed with smaller particles, resulting in much higher resolution than flash chromatography. Reversed-phase HPLC, using a nonpolar stationary phase (like C18-silica) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is particularly well-suited for purifying moderately polar compounds like this compound. nih.gov

Other Techniques: In some cases, other techniques might be employed. For instance, if the compound has acidic or basic impurities, an acid-base extraction can be used to remove them prior to the final purification step. For highly polar compounds that are difficult to purify on silica gel, alternative stationary phases such as alumina (B75360) or functionalized silica (e.g., amino- or diol-bonded silica) can be used in column chromatography. researchgate.net

The choice of purification method or combination of methods will depend on the nature and quantity of the impurities present, as well as the desired final purity of the this compound.

Molecular Structure and Supramolecular Architecture Analysis of Methyl 3 4 Cyanophenoxy Benzoate

High-Resolution Structural Determination

X-ray Crystallographic Analysis of Methyl 3-(4-cyanophenoxy)benzoate and Related Molecules

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), analysis of closely related structures provides valuable insights into its likely solid-state conformation and packing. For instance, the crystal structure of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate, which contains the cyanophenoxy moiety, demonstrates a bent molecular shape where adjacent aromatic rings are nearly perpendicular to each other. rsc.org

Further comparative analysis can be drawn from compounds such as methyl 3,5-dibromo-4-cyanobenzoate. In its crystalline form, this molecule exhibits significant intermolecular contacts involving the carbonyl oxygen and bromine atoms, with C≡N⋯Br interactions leading to the formation of inversion dimers. nih.govresearchgate.net Another relevant structure, cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate, adopts an L-shaped conformation with its two benzene (B151609) rings being almost perpendicular, at a dihedral angle of 89.94 (15)°. researchgate.net These examples from the CCDC underscore the diverse conformational possibilities and packing motifs that can be adopted by related cyano- and benzoate-containing aromatic compounds. uiowa.educam.ac.uk

| Compound Name | CCDC Number | Key Structural Features |

| Methyl 3,5-dibromo-4-cyanobenzoate | Not specified | Inversion dimers formed through C≡N⋯Br contacts. nih.govresearchgate.net |

| Cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate | Not specified | L-shaped conformation with nearly perpendicular benzene rings. researchgate.net |

| 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate | Not specified | Bent-shaped molecule with adjacent aromatic rings close to perpendicular. rsc.org |

Conformational Analysis and Dihedral Angle Characterization in Polyaromatic Systems

The conformation of polyaromatic systems like this compound is largely defined by the dihedral angles between the planes of their aromatic rings. In the related molecule, 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate, the dihedral angles between adjacent aromatic rings are substantial, measuring 72.61 (2)°, 87.69 (4)°, 64.08 (2)°, and 88.23 (2)°. rsc.org This indicates a highly twisted conformation. In another example, methyl 4-bromo-3-hydroxybenzoate, the methoxycarbonyl group is twisted at a dihedral angle of 8.06 (4)° with respect to the benzene ring, indicating a more planar arrangement in that part of the molecule. nih.gov The conformational flexibility of such molecules is influenced by a delicate balance of steric hindrance and electronic effects, with different stable conformers often being close in energy. rsc.orgnih.gov

Spectroscopic Characterization for Advanced Structural Elucidation

Spectroscopic methods are crucial for confirming the chemical structure and understanding the electronic environment of this compound.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

The ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom within the molecule. For a series of related methyl benzoates, ¹H and ¹³C NMR spectra were recorded in CDCl₃. rsc.org The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. libretexts.org

While the full, detailed spectra for this compound are not available, data for analogous compounds provide expected ranges for the chemical shifts. For instance, in a series of methyl benzoates, aromatic protons typically resonate between δ 7.0 and 8.5 ppm, while the methyl ester protons appear as a singlet around δ 3.9 ppm. benthamopen.com The carbon signals for the aromatic rings are generally observed between δ 110 and 155 ppm, with the carbonyl carbon of the ester group appearing further downfield. mdpi.com

Intermolecular Interactions and Crystal Packing Principles

Analysis of Weak Hydrogen Bonding Interactions

Weak hydrogen bonds are crucial in the formation of stable crystal structures for organic molecules that lack strong hydrogen bond donors and acceptors. In the case of this compound, several types of these interactions, such as C-H···N, C-H···π, H···H, and O···H, are anticipated to play a significant role in its molecular assembly.

The presence of a nitrile group (-C≡N) provides a nitrogen atom that can act as a hydrogen bond acceptor, leading to the formation of C-H···N interactions . Aromatic and methyl C-H groups can act as donors. These interactions, although weak, are directional and contribute significantly to the cohesion of the crystal lattice.

The aromatic rings in the molecule are electron-rich regions, making them suitable acceptors for hydrogen atoms from neighboring molecules, resulting in C-H···π interactions . These interactions involve the approach of a C-H bond towards the face of a benzene ring.

Illustrative Data for Expected Hydrogen Bonds:

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| C(aromatic) | H | N(nitrile) | 0.95 | 2.60 | 3.50 | 150 |

| C(methyl) | H | O(carbonyl) | 0.98 | 2.55 | 3.45 | 152 |

| C(aromatic) | H | π(ring centroid) | 0.95 | 2.75 | 3.60 | 145 |

| Note: This table contains hypothetical data for illustrative purposes, representing typical geometries for such interactions. |

Formation of Supramolecular Architectures and Crystal Networks

The combination of the aforementioned weak hydrogen bonds and other non-covalent interactions, such as π-π stacking, leads to the formation of a well-defined three-dimensional supramolecular architecture. The planarity of the aromatic rings could facilitate π-π stacking interactions, where parallel rings from adjacent molecules overlap.

It is plausible that C-H···N interactions could link molecules into one-dimensional chains or two-dimensional sheets. These lower-dimensional motifs would then be further organized into a three-dimensional network through weaker C-H···π and van der Waals forces. The specific arrangement, or crystal packing, will aim to maximize attractive interactions and minimize repulsive forces, achieving a state of minimum energy.

Hirshfeld Surface Analysis and Energy Framework Calculations

Hirshfeld Surface Analysis is a powerful tool to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in the crystalline environment. The surface is colored according to different properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, typical for hydrogen bonds.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to show significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, reflecting the importance of van der Waals forces and weak hydrogen bonds.

Illustrative Hirshfeld Surface Contact Percentages:

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| C···H / H···C | 25.5 |

| O···H / H···O | 18.0 |

| N···H / H···N | 6.5 |

| C···C | 3.0 |

| Other | 2.0 |

| Note: This table presents hypothetical percentage contributions based on similar organic molecules. |

Energy framework calculations complement the Hirshfeld analysis by quantifying the energetic contributions of different intermolecular interactions. This method calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. The resulting frameworks can be visualized as cylinders connecting molecular centroids, with the cylinder radius proportional to the interaction strength. This provides a clear visual representation of the packing topology and the dominant forces holding the crystal together, which for this compound would likely be dominated by dispersion forces.

Isostructurality Studies of Related Triazine Derivatives

Isostructurality refers to the phenomenon where different chemical compounds crystallize in the same or very similar structures, with similar unit cell dimensions and space group symmetry. This typically occurs when molecules have similar size, shape, and functional groups capable of forming analogous intermolecular interactions.

Structure Activity Relationships Sar and Molecular Design Principles for Methyl 3 4 Cyanophenoxy Benzoate Analogs

Elucidation of Key Structural Features for Modulated Bioactivity or Material Properties

Role of the Cyano Group in Molecular Interactions and Electronic Properties

The cyano (C≡N) group is a versatile functional group that significantly influences the molecular interactions and electronic properties of Methyl 3-(4-cyanophenoxy)benzoate analogs. Its strong electron-withdrawing nature creates a region of positive electrostatic potential, known as a σ-hole, on the atom opposite to the nitrogen. mdpi.com This feature allows for unique noncovalent interactions.

The nitrogen atom of the cyano group possesses a negative region, enabling it to act as an electron donor in interactions. mdpi.com Conversely, the π-system of the C≡N bond can participate in π-hole interactions with nucleophiles. mdpi.com The aggregation of multiple cyano groups on a molecule can lead to the formation of a much more intense positive region, significantly strengthening interactions with nucleophiles. mdpi.com In the context of drug design, the cyano group can enhance binding affinity to target proteins through hydrogen bonding and by modifying the electronic density of the attached benzene (B151609) ring. nih.govnih.gov For instance, the cyano group in some compounds has been shown to interact directly with amino acid residues like Gln in the androgen receptor or indirectly through water molecules. nih.gov It can also coordinate with metal ions, as seen in its interaction with calcium ions in certain ion channel inhibitors. nih.gov Furthermore, the nitrile group is considered metabolically stable and can improve the pharmacokinetic profile of a drug by increasing solubility and reducing susceptibility to oxidative metabolism. nih.gov

Table 1: Influence of the Cyano Group on Molecular Properties

| Property | Influence of the Cyano Group |

| Electronic Nature | Strongly electron-withdrawing. mdpi.com |

| Electrostatic Potential | Creates a σ-hole and a negative region at the nitrogen terminus. mdpi.com |

| Binding Interactions | Can act as a hydrogen bond acceptor, participate in π-hole interactions, and coordinate with metal ions. mdpi.comnih.govnih.gov |

| Pharmacokinetics | Can improve solubility and metabolic stability. nih.gov |

Influence of the Ester Moiety and Phenoxy Linkage on Molecular Recognition

The ester moiety and the phenoxy linkage are critical structural components that dictate the conformation and interaction capabilities of this compound analogs. The diaryl ether linkage, formed by the phenoxy group, is a common structural motif in many biologically active molecules. acs.org This linkage provides a degree of rotational flexibility, allowing the molecule to adopt various conformations to fit into a binding site. The synthesis of such diaryl ethers can be achieved through various methods, including Ullmann condensation and Buchwald-Hartwig amination, which tolerate a wide range of functional groups.

Impact of Substituent Variations on the Benzoate (B1203000) and Cyanophenoxy Phenyl Rings

Modifying the substituents on the benzoate and cyanophenoxy phenyl rings is a fundamental strategy in SAR studies to fine-tune the properties of this compound analogs. The addition of different functional groups can alter the molecule's steric, electronic, and lipophilic properties, thereby influencing its biological activity.

For example, introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the phenyl rings, affecting their interaction with target molecules. mdpi.com Halogen substituents can introduce new interaction points through halogen bonding. mdpi.com The position of these substituents is also critical; for instance, ortho-substitution can induce significant conformational changes due to steric hindrance. acs.org In the context of diaryl compounds, strategic placement of substituents has been shown to lead to selective inhibition of enzymes like COX-2. nih.gov The versatility of synthetic methods for creating diaryl ethers allows for the introduction of a wide array of substituents to explore these effects systematically. organic-chemistry.org

Table 2: Effects of Phenyl Ring Substitutions

| Substitution Type | Potential Impact |

| Electron-donating groups | Increase electron density of the ring, potentially altering binding interactions. |

| Electron-withdrawing groups | Decrease electron density, influencing electrostatic interactions. mdpi.com |

| Halogens | Can introduce halogen bonding capabilities. mdpi.com |

| Bulky groups | Can induce steric hindrance, affecting molecular conformation and selectivity. acs.org |

Rational Design Strategies for this compound Derivatives

Building upon the SAR insights, rational design strategies can be employed to develop novel this compound derivatives with desired properties. These strategies involve targeted modifications and de novo design approaches.

Targeted Modifications for Enhanced Selectivity in Molecular Interactions

To enhance the selectivity of this compound analogs, specific modifications can be made to exploit differences in the binding sites of target molecules. For example, if a target protein has a unique pocket, substituents can be added to the phenyl rings to create favorable interactions within that pocket. This approach has been successfully used to develop selective inhibitors for various enzymes. nih.gov

The flexibility of the diaryl ether linkage can be constrained by introducing bulky ortho substituents to lock the molecule into a more selective, bioactive conformation. acs.org Furthermore, the electronic properties of the molecule can be fine-tuned by altering substituents to optimize interactions with specific amino acid residues in the target's active site. Computational methods, such as molecular docking, can be invaluable in predicting the effects of these modifications and guiding the design of more selective compounds. nih.gov

De Novo Design of Ligands and Inhibitors Based on Structural Insights

De novo design represents a powerful approach for creating entirely new molecules based on the structural information gleaned from SAR studies. scilit.com This process can be ligand-based, where new scaffolds are generated to mimic the pharmacophoric features of known active compounds, or structure-based, where molecules are designed to fit into a known protein binding site. nih.govnih.gov

For this compound analogs, de novo design could involve generating novel core structures that maintain the key interaction points of the cyano group and the ester moiety while exploring new chemical space. acs.org This could lead to the discovery of compounds with improved properties, such as higher potency, better selectivity, or more favorable pharmacokinetic profiles. The design of novel protein scaffolds to catalyze specific reactions is an example of the advanced application of de novo design principles. elsevierpure.com By combining computational design with synthetic chemistry, it is possible to create a diverse range of new molecules with the potential for various applications.

Comparative Studies with Structurally Similar Compounds and Analogs of this compound

The structure-activity relationships (SAR) and molecular design principles for analogs of this compound can be largely inferred from studies on structurally related diaryl ether compounds and selective androgen receptor modulators (SARMs). The diaryl ether motif is a prevalent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active molecules and its utility in the design of therapeutic agents. rsc.orgacs.org

Analysis of Potency, Selectivity, and Efficacy in Related Chemical Scaffolds

The potency, selectivity, and efficacy of compounds structurally related to this compound are heavily influenced by the nature and position of substituents on the aromatic rings. Research on diaryl ether derivatives has shown that specific substitutions can significantly enhance biological activities, such as anticancer effects. rsc.orgnih.gov For instance, the introduction of a chlorine or hydroxyl group at the para-position of one of the phenyl rings in a diaryl ether series was found to significantly boost antitumor activity. nih.gov

In the context of SARMs, which often feature a diaryl ether-like linkage, modifications are crucial for achieving tissue-selective anabolic effects while minimizing androgenic side effects in tissues like the prostate. nih.govnih.gov The transition from a thioether to an ether linkage in early SARM development led to significant improvements in this selectivity profile. nih.gov This highlights the critical role of the linker connecting the two aromatic rings in determining the pharmacological profile.

The general diaryl ether scaffold is a cornerstone in the development of various therapeutic agents, including those with anticancer, anti-inflammatory, and antiviral properties. acs.org The versatility of this scaffold allows for extensive chemical modifications to optimize biological activity.

Table 1: Comparative Activity of Structurally Related Diaryl Ether Derivatives

| Compound/Analog Type | Key Structural Features | Observed Biological Effect | Reference |

| Diaryl Ether with p-chloro substitution | Chlorine atom at the para-position of a phenyl ring | Enhanced antitumor activity in various cancer cell lines. | nih.gov |

| Diaryl Ether with p-hydroxyl substitution | Hydroxyl group at the para-position of a phenyl ring | Significant enhancement of antitumor activity. | nih.gov |

| Early Nonsteroidal SARM (thioether linkage) | Thioether linkage between aromatic moieties | Androgenic activity with limited tissue selectivity. | nih.gov |

| Prototypical SARM (ether linkage) | Ether linkage replacing the thioether | Improved tissue selectivity, with full anabolic agonism in muscle and partial agonism or antagonism in prostate. | nih.gov |

This table is generated based on findings from studies on related chemical scaffolds and is intended to illustrate general SAR principles that may apply to analogs of this compound.

Structural Diversification and Exploration of the Chemical Space

The exploration of the chemical space around the diaryl ether core is a key strategy in drug discovery to identify novel and more effective therapeutic agents. rsc.orgrsc.org This involves synthesizing a variety of analogs with different substituents and evaluating their biological activities to establish a comprehensive SAR. nih.gov

For diaryl ether-based compounds, structural diversification often focuses on:

Substitution on the Phenyl Rings: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the aromatic rings can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and activity at a biological target. nih.gov

Modification of the Linker: While this compound has an ether linker, exploring other types of linkers (e.g., thioether, sulfone, amide) can lead to compounds with altered flexibility and binding modes, potentially resulting in different pharmacological profiles.

Isosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties (isosteres) can help in understanding the key interactions with the target and in optimizing the compound's properties.

The development of SARMs showcases the success of such diversification. Starting from non-steroidal antiandrogens, systematic modifications, including the crucial ether linkage, led to the discovery of compounds with desirable tissue-selective activity. nih.gov These efforts demonstrate that even subtle changes to the chemical structure can have profound effects on potency and selectivity. nih.gov

Computational Chemistry and Advanced Molecular Modeling of Methyl 3 4 Cyanophenoxy Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict geometry, energy levels, and reactivity, offering a granular view that complements experimental data.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, balancing accuracy with computational cost, making it ideal for studying pharmaceutically relevant molecules. crimsonpublishers.comnih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular properties and is instrumental in mapping potential reaction pathways. longdom.orglongdom.org

For Methyl 3-(4-cyanophenoxy)benzoate, DFT calculations can elucidate key electronic and structural properties. These include the optimization of its three-dimensional geometry, calculation of vibrational frequencies, and determination of electronic properties such as ionization potential and electron affinity. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. These maps are crucial for predicting sites susceptible to electrophilic and nucleophilic attack. For instance, the carbomethoxy group is known to be electron-withdrawing, deactivating the benzene (B151609) ring to which it is attached and directing electrophilic substitution to the meta position, a prediction that can be quantified and visualized with DFT. youtube.com

DFT is also a powerful tool for exploring reaction mechanisms. longdom.org For example, the hydrolysis of the ester group or electrophilic aromatic substitution on either of the phenyl rings can be modeled. By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed, providing insights into the reaction kinetics and thermodynamics. While specific DFT studies on this compound are not prevalent in the literature, data from analogous methyl benzoate (B1203000) derivatives can serve as an illustrative example of the insights that can be gained. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Methyl Benzoate Derivative (Note: This data is representative of a substituted methyl benzoate, not this compound itself, and is for illustrative purposes.)

| Calculated Property | Value | Significance |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.8 eV | Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

This interactive table is based on typical values for similar aromatic esters and illustrates the type of data generated from DFT calculations.

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure, describing how atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. rsc.orgrsc.org The energies and shapes of the HOMO and LUMO are particularly important as they govern the molecule's electronic transitions and reactivity.

Aromaticity is a key concept in understanding the stability and reactivity of the two phenyl rings in this compound. ethz.ch Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromatic character of a cyclic system. github.iogithub.io It involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point. github.io A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system, while a positive value suggests an antiaromatic system. github.ionih.gov

For this compound, NICS calculations would be performed for both the benzoate ring and the cyanophenyl ring. It is expected that both rings would exhibit aromatic character, though the substituents (ester and cyano groups) would modulate the degree of aromaticity. The NICS values can be calculated at the ring center (NICS(0)) and at a point above the ring plane (e.g., NICS(1)), with the latter often considered a more robust indicator of π-electron delocalization. nih.gov Comparing the NICS values for both rings could reveal subtle differences in their aromaticity and, by extension, their relative stability and reactivity.

Table 2: Illustrative NICS Values for Substituted Benzene Rings (Note: This data is based on general values for substituted benzenes and serves to illustrate the NICS concept.)

| Ring System | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |

| Benzene (Reference) | -9.7 | -11.5 | Aromatic |

| Electron-withdrawing group substituted benzene | -8.5 | -10.2 | Aromatic |

| Electron-donating group substituted benzene | -10.1 | -12.0 | Aromatic |

This interactive table illustrates how NICS values can be used to compare the aromaticity of different ring systems.

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of molecular motions and interactions in a dynamic environment. nih.govnih.gov

This compound is a flexible molecule, primarily due to the rotational freedom around the ether linkage and the ester group. This flexibility means the molecule can adopt a wide range of conformations, and MD simulations are the ideal tool to explore this conformational landscape. rsc.orgacs.org By simulating the molecule's movement over time, it is possible to identify the most stable conformers and the energy barriers between them. nih.govmdpi.com

Table 3: Key Dihedral Angles in this compound for Conformational Analysis

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C(3)-O-C(4')-C(3') | Defines the twist around the ether bond. |

| τ2 | O-C(3)-C(2)-C(1) | Describes the orientation of the ether linkage relative to the benzoate ring. |

| τ3 | C(O)-O-CH3 | Defines the conformation of the methyl ester group. |

This interactive table identifies the key rotational bonds that would be analyzed in an MD simulation to understand the molecule's flexibility.

The diaryl ether motif is a common scaffold in many biologically active molecules, including kinase inhibitors. nih.gov This suggests that this compound or its derivatives could potentially interact with biological targets. MD simulations, often in conjunction with molecular docking, are powerful tools for modeling these interactions at an atomic level. acs.orgnih.gov

In a typical workflow, the molecule would first be "docked" into the binding site of a target protein using a computational algorithm. nih.gov This provides a static prediction of the binding pose. Subsequently, MD simulations are run on the ligand-protein complex. These simulations reveal the stability of the predicted binding mode and highlight the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. plos.org The simulations can also reveal how the ligand and protein adapt to each other's presence, a phenomenon known as "induced fit." acs.org This detailed understanding of the binding mechanism is invaluable for rational drug design. nih.govmdpi.com

In Silico Screening and Virtual Design Approaches

Building upon the foundational knowledge from quantum chemistry and MD simulations, in silico screening and virtual design represent the next step in leveraging computational methods for molecular discovery. nih.govnews-medical.netnih.gov These techniques allow for the rapid evaluation of large libraries of virtual compounds, identifying those with the most promising properties for a given application. researchgate.netqima-lifesciences.com

For this compound, virtual screening could be used to explore how modifications to its structure affect its potential biological activity or material properties. nih.gov For example, a library of virtual analogs could be created by adding different substituents to the phenyl rings. These analogs could then be rapidly screened for their ability to dock into a specific protein target. nih.gov The most promising candidates from this virtual screen could then be prioritized for synthesis and experimental testing, significantly accelerating the discovery process.

Pharmacophore modeling is another powerful virtual design technique. nih.gov A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target. By analyzing the structure of this compound and its binding mode from docking/MD studies, a pharmacophore model could be developed. This model could then be used to search large chemical databases for other, structurally diverse molecules that match the pharmacophore and are therefore also likely to bind to the target.

Molecular Docking Studies for Assessing Binding Affinity and Specificity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein's binding site. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their binding energy. nih.gov

For a compound like this compound, molecular docking could be employed to investigate its potential to interact with various biological targets. The presence of the cyanophenoxy and methyl benzoate moieties suggests several possibilities. For instance, studies on other methyl benzoate derivatives have explored their interaction with enzymes like paraoxonase 1 (PON1). nih.gov Similarly, the benzonitrile (B105546) (cyanophenyl) group is a key feature in various enzyme inhibitors and receptor ligands. nih.gov

A hypothetical molecular docking study of this compound would involve:

Target Selection: Identifying potential protein targets based on the structural alerts within the molecule. For example, enzymes involved in metabolic pathways or receptors known to bind with diaryl ether structures could be selected.

Computational Docking: Using software like AutoDock or Glide, the 3D structure of this compound would be docked into the active site of the selected protein. nih.govresearchgate.net

Analysis of Results: The output would provide a binding affinity score (often in kcal/mol) and a detailed view of the binding pose, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Illustrative Molecular Docking Data

The following table is a hypothetical representation of results from a molecular docking study on this compound against selected protein targets. Note: This data is for illustrative purposes only and is not derived from actual experimental or computational studies.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond with ester carbonyl, Pi-pi stacking with cyanophenyl ring |

| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | -9.2 | His323, Tyr473, Ser289 | Hydrophobic interaction with phenoxy group, Hydrogen bond with nitrile |

| Androgen Receptor | -7.9 | Gln711, Arg752, Met745 | Pi-pi stacking with benzoate ring, Hydrophobic interactions |

Such a study would be pivotal in assessing the compound's specificity and potential as a modulator of these proteins' functions, thereby guiding further experimental validation.

Predictive Modeling for Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. oregonstate.edu The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. By analyzing a series of related compounds with known activities, a predictive model can be developed.

For this compound, a QSAR study would be valuable for predicting its potential biological activities or physicochemical properties based on its structural descriptors. This would typically involve:

Data Set Compilation: Assembling a dataset of compounds structurally related to this compound with measured biological activity (e.g., inhibitory concentration IC50).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a relationship is established between the descriptors and the activity. The model's predictive power is then validated using an external set of compounds.

Illustrative QSAR Model Data

The table below provides a hypothetical example of the types of descriptors that would be relevant for a QSAR analysis of a series of diaryl ether compounds including this compound. Note: This data is for illustrative purposes only.

| Compound | logP (Hydrophobicity) | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Predicted pIC50 |

| This compound | 3.8 | 253.25 | 4.5 | 6.2 |

| Analogue 1 (4-fluoro substitution) | 3.9 | 271.24 | 3.1 | 6.5 |

| Analogue 2 (3-chloro substitution) | 4.2 | 287.70 | 4.8 | 6.8 |

| Analogue 3 (ester hydrolysis to acid) | 3.1 | 239.23 | 5.2 | 5.9 |

The insights gained from a QSAR model could guide the synthesis of new derivatives of this compound with potentially enhanced activity by suggesting modifications to its structure that would favorably alter its descriptive parameters.

Advanced Research Applications and Methodologies Involving Methyl 3 4 Cyanophenoxy Benzoate

Applications in Chemical Biology and Enzymology

The unique structural motif of a cyanophenoxy group linked to a benzoate (B1203000) core has positioned this class of molecules as a subject of interest for designing targeted enzyme inhibitors and receptor ligands.

Inhibition and Modulation of Specific Enzyme Targets (e.g., PARP10, PARP2, Trypanosome Alternative Oxidase, Phosphodiesterase-4)

Research has primarily focused on close structural analogs of methyl 3-(4-cyanophenoxy)benzoate, demonstrating specific inhibitory activities.

PARP10 and PARP2 Inhibition:

While direct studies on this compound are not prominent in available literature, extensive research has been conducted on its close amide analog, 4-(4-cyanophenoxy)benzamide. This analog has been identified as an inhibitor of the mono-ADP-ribosyltransferase PARP10, an enzyme involved in cellular signaling and DNA repair. ontosight.aiontosight.ai In a study exploring the chemical space around a known PARP10 inhibitor, OUL35, researchers synthesized and evaluated a series of related compounds. ontosight.ai

The synthesis of these analogs involved key steps such as metal-catalyzed cross-couplings. ontosight.aiontosight.ai Specifically, the synthesis of a precursor to the 3-(4-cyanophenoxy)benzamide series involved the coupling of methyl 3-hydroxybenzoate with 4-bromobenzonitrile, a reaction that directly produces this compound as an intermediate. ontosight.ai

The resulting amide compounds were found to be cell-permeable and capable of interfering with PARP10 activity. ontosight.aiontosight.ai A significant finding was that 4-(4-cyanophenoxy)benzamide and another analog, 3-(4-carbamoylphenoxy)benzamide, exhibited a distinct selectivity profile. They showed inhibitory activity against PARP10 and some inhibition of PARP2, but notably, not PARP1. ontosight.aiontosight.ai This is a departure from many clinically used PARP inhibitors that typically inhibit both PARP1 and PARP2. ontosight.ai These findings highlight the potential for developing highly selective PARP inhibitors by modifying the cyanophenoxy benzoate scaffold. ontosight.aiontosight.ai

Inhibitory Activity of 4-(4-cyanophenoxy)benzamide

| Enzyme Target | Inhibitory Activity Noted | Selectivity Profile | Reference |

|---|---|---|---|

| PARP10 | Yes | Inhibits PARP10 | ontosight.aiontosight.ai |

| PARP2 | Yes | Shows some inhibition of PARP2 | ontosight.aiontosight.ai |

Trypanosome Alternative Oxidase (TAO):

The Trypanosome alternative oxidase (TAO) is a crucial enzyme for the survival of bloodstream-form African trypanosomes, making it a validated drug target. google.comnih.govnih.gov While various inhibitors have been developed, including those with benzoate scaffolds, there is no specific mention in the surveyed scientific literature of this compound being investigated as a TAO inhibitor. google.comnih.gov Research has tended to focus on other derivatives, such as 4-hydroxybenzoate (B8730719) compounds, often modified with mitochondrion-targeting groups. google.comnih.gov

Phosphodiesterase-4 (PDE4):

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular function by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov PDE4, in particular, is a target for treating inflammatory diseases. nih.gov Despite the development of numerous PDE inhibitors, a review of available research indicates no specific studies on the inhibitory activity of this compound against PDE4. nih.govnih.govcvpharmacology.com

Ligand Development for G-Protein Coupled Receptors (GPRs), such as GPR40

G-protein coupled receptors like GPR40 (also known as Free Fatty Acid Receptor 1 or FFA1) are significant therapeutic targets, particularly for metabolic diseases. nih.govnih.gov Extensive efforts have been made to develop selective ligands for these receptors. nih.gov However, based on the available scientific literature, there is no documented research linking this compound to the development of ligands for GPR40. nih.govnih.gov

Contributions to Materials Science Research

The rigid, aromatic structure of cyanophenyl benzoate derivatives suggests their utility in materials science, especially in the field of liquid crystals.

Investigation of Liquid Crystalline Behavior and Non-Liquid Crystalline Analogs

While research on the specific liquid crystalline properties of this compound is not publicly documented, the broader class of cyanophenyl benzoates is well-established in liquid crystal research. ontosight.aiontosight.ainih.gov These compounds are specifically designed for their mesomorphic behavior, meaning they exhibit an intermediate phase between a solid and a liquid. ontosight.ainih.gov

The key structural features contributing to this behavior are the rigid benzoate core and the polar terminal cyano (-CN) group. ontosight.ainih.gov The cyano group, in particular, increases molecular polarity, which is crucial for enhancing dielectric anisotropy—a property essential for alignment in an electric field. ontosight.ai The investigation of such compounds often involves synthesizing homologous series with varying alkyl chain lengths to fine-tune the temperature range of the liquid crystal phases. researchgate.net For example, 4-cyanophenyl 4-n-heptyl benzoate is a known liquid crystal component. researchgate.net

Role in the Development of Advanced Display Materials

The properties of cyanophenyl benzoates make them highly valuable components in the formulation of liquid crystal mixtures for advanced display devices like LCDs. ontosight.aiontosight.ai Their inclusion can improve key performance metrics such as:

High Birefringence: The ability to significantly split the refractive index of light. ontosight.ai

Low Viscosity: Allowing for faster switching times between states. ontosight.ai

Suitable Thermal Range: Appropriate melting and clearing points for practical applications. ontosight.ai

These characteristics enable the production of high-quality displays with good contrast ratios, fast response times, and low power consumption. ontosight.aiontosight.ai Laterally fluorinated 4-cyanophenyl benzoates have also been synthesized to optimize these properties further for electro-optical display devices. google.com

Studies on Supramolecular Polymers and Coordination Polymers

The self-assembly of molecules into larger, ordered structures is a cornerstone of supramolecular chemistry. Research in this area includes the development of supramolecular polymers from various building blocks, such as those based on biphenyl-cyanostilbenes which can form helical aggregates. nih.gov Similarly, coordination polymers are formed by linking metal ions with organic ligands, and ligands like 4,4'-oxybis(benzoate) have been shown to form dynamic porous frameworks. nih.gov However, a review of the literature did not yield any studies where this compound was specifically used in the development of supramolecular or coordination polymers.

Analytical Methodologies for Complex System Analysis

The precise analysis of chemical compounds within complex mixtures, such as reaction media, is crucial for process optimization, quality control, and mechanistic understanding. For this compound, a compound of interest in various advanced material applications, specific analytical methodologies are employed to ensure its purity and to monitor its formation during synthesis. This section delves into the application of High-Performance Liquid Chromatography (HPLC) for purity assessment and reaction monitoring, and the use of advanced spectroscopic techniques to gain insights into its solution-phase reaction mechanisms.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of individual components in a mixture. In the context of this compound, reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging the hydrophobic nature of the molecule for separation.

Purity Assessment:

The purity of a synthesized batch of this compound is critical for its subsequent applications. HPLC provides a reliable method to detect and quantify impurities, which may include unreacted starting materials, by-products, or degradation products. A typical RP-HPLC method for the purity analysis of this compound would involve a C18 column, which contains a non-polar stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with a wide range of polarities.

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings and the cyano group in this compound absorb UV light. The wavelength for detection is typically set at a value where the analyte exhibits maximum absorbance, ensuring high sensitivity. For instance, a detection wavelength in the range of 230-280 nm would be appropriate for this class of compounds. The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Reaction Monitoring:

HPLC is also an invaluable tool for monitoring the progress of the synthesis of this compound. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of the product. This real-time information is essential for determining the reaction endpoint, optimizing reaction conditions (e.g., temperature, catalyst loading), and maximizing the yield.

For example, in a Williamson ether synthesis to produce this compound from methyl 3-hydroxybenzoate and 4-cyanofluorobenzene, HPLC can be used to monitor the disappearance of the starting materials and the appearance of the product peak. The retention times of the starting materials and the product would be distinct, allowing for their simultaneous quantification.

Hypothetical HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 60% B; 2-15 min: 60-95% B; 15-18 min: 95% B; 18-20 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Illustrative Reaction Monitoring Data:

| Reaction Time (hours) | Peak Area of Methyl 3-hydroxybenzoate | Peak Area of 4-cyanofluorobenzene | Peak Area of this compound |

| 0 | 1,250,000 | 1,180,000 | 0 |

| 1 | 980,000 | 950,000 | 280,000 |

| 2 | 720,000 | 700,000 | 550,000 |

| 4 | 350,000 | 330,000 | 910,000 |

| 6 | 120,000 | 110,000 | 1,150,000 |

| 8 | < 10,000 | < 10,000 | 1,240,000 |

Advanced Spectroscopic Techniques for Mechanistic Insights in Solution-Phase Reactions

While HPLC provides valuable information on the progress of a reaction, it does not typically offer direct insight into the transient intermediates or the detailed molecular transformations that occur. For a deeper mechanistic understanding of the formation of this compound in solution, advanced in-situ spectroscopic techniques are employed. These methods allow for the real-time observation of the reaction as it happens, without the need for sampling.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR spectroscopy is a powerful technique for monitoring the changes in functional groups within a reaction mixture. youtube.com By immersing an attenuated total reflectance (ATR) probe directly into the reactor, the infrared spectrum of the reacting solution can be recorded continuously. youtube.com In the synthesis of this compound, specific vibrational bands can be tracked to follow the reaction kinetics.

For instance, in a Williamson ether synthesis, the disappearance of the broad O-H stretching band of the phenolic starting material (around 3300 cm⁻¹) and the appearance of the characteristic C-O-C ether stretching bands (typically in the region of 1250-1000 cm⁻¹) would signify the progress of the reaction. researchgate.net The nitrile (C≡N) stretch of the cyanophenyl group (around 2230 cm⁻¹) and the carbonyl (C=O) stretch of the ester group (around 1720 cm⁻¹) would remain relatively constant in their respective positions but may show slight shifts due to changes in the molecular environment. By plotting the absorbance of these key peaks against time, kinetic profiles can be generated, providing information on reaction rates and orders. rsc.org

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy:

In-situ or online NMR spectroscopy offers another window into the reaction mechanism by providing detailed structural information on the species present in the solution phase. nih.gov By flowing the reaction mixture through an NMR tube placed within the spectrometer, ¹H and ¹³C NMR spectra can be acquired at regular intervals. oxinst.com

This technique allows for the unambiguous identification and quantification of reactants, intermediates, and products. researchgate.net For the synthesis of this compound, specific proton and carbon signals can be monitored. For example, the chemical shift of the protons on the aromatic rings and the methyl group of the ester will be distinct for the starting materials and the final product. The formation of the ether linkage will cause predictable changes in the chemical shifts of the adjacent aromatic protons and carbons, providing a clear signature of the reaction's progress. acs.org This detailed information can help to identify any transient intermediates and elucidate the reaction pathway.

Key Spectroscopic Markers for Reaction Monitoring:

| Technique | Functional Group/Atom | Starting Material (Characteristic Signal) | Product (Characteristic Signal) |

| In-situ FTIR | O-H (phenol) | Broad band at ~3300 cm⁻¹ | Disappearance of the band |

| C-O-C (ether) | Absent | Appearance of bands at ~1240 cm⁻¹ and ~1080 cm⁻¹ | |

| In-situ ¹H NMR | Aromatic Protons | Distinct signals for methyl 3-hydroxybenzoate | Shifted signals due to ether linkage |

| Methyl Protons (-OCH₃) | Signal for methyl 3-hydroxybenzoate | Shifted signal for this compound | |

| In-situ ¹³C NMR | Aromatic Carbons | Distinct signals for starting materials | Shifted signals, especially for carbons adjacent to the ether oxygen |

By combining the data from these advanced analytical methodologies, researchers can gain a comprehensive understanding of the synthesis of this compound, from macroscopic reaction kinetics to the intricate details of the molecular mechanism. This knowledge is instrumental in developing efficient, robust, and scalable synthetic processes for this important chemical compound.

Future Directions and Emerging Research Avenues for Methyl 3 4 Cyanophenoxy Benzoate

Development of Novel and Sustainable Synthetic Strategies

The synthesis of diaryl ethers is a well-established field, yet there is always a demand for more sustainable and efficient methodologies. Future research could focus on developing novel synthetic routes to Methyl 3-(4-cyanophenoxy)benzoate that are both environmentally friendly and economically viable.

One promising avenue is the adaptation of Chan-Lam coupling, which has been successfully used for the synthesis of functionalized diaryl ethers from lignin, a renewable resource. switt.ch This approach could potentially offer a greener alternative to traditional methods. Additionally, metal-free synthesis protocols, which are gaining traction in the pharmaceutical industry for their ability to produce bulky ortho-substituted diaryl ethers, could be explored. organic-chemistry.org

Microwave-assisted synthesis is another area ripe for investigation. This technique has been shown to significantly accelerate the synthesis of diaryl ethers, often under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netmdpi.com Furthermore, exploring novel catalytic systems, such as those based on inexpensive and abundant metals like copper and iron, could lead to more cost-effective production methods. organic-chemistry.org A summary of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Chan-Lam Coupling | Utilization of renewable feedstocks (e.g., lignin). switt.ch | Adapting the methodology for the specific substrates required for this compound synthesis. |

| Metal-Free Synthesis | Avoidance of transition metal catalysts, reducing cost and potential toxicity. organic-chemistry.org | Development of efficient reaction conditions that tolerate the nitrile and ester functionalities. |

| Microwave-Assisted Synthesis | Rapid reaction times and potential for solvent-free conditions. researchgate.netmdpi.com | Optimization of microwave parameters for high-yield synthesis of the target compound. |

| Novel Catalytic Systems | Use of inexpensive and abundant metals like copper and iron. organic-chemistry.org | Screening and development of new ligand-metal combinations for improved catalytic efficiency. |

Integration of Advanced Computational Approaches for Predictive Molecular Design

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound, computational studies could be instrumental in several areas.

Density functional theory (DFT) calculations, particularly with dispersion correction, can be employed to investigate the mechanisms and energetics of its synthesis. nih.gov Such studies can help in optimizing reaction conditions and understanding the role of catalysts and substituents.

Furthermore, molecular modeling and docking studies can predict the binding affinity of this compound and its derivatives with various biological targets. This approach has been successfully used to design novel diaryl ether derivatives as inhibitors of enzymes like InhA in Mycobacterium tuberculosis. nih.gov By identifying potential binding sites and interactions, computational methods can guide the design of new molecules with enhanced biological activity.

Exploration of Undiscovered Biological and Material Applications

The structural features of this compound suggest a wide range of potential applications in both biology and materials science. The diaryl ether motif is a common scaffold in many pharmaceutical agents, and the nitrile group is a versatile functional group found in numerous bioactive molecules and industrial chemicals. researchgate.netacs.org